![molecular formula C17H15Cl2NO2 B2615413 (E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one CAS No. 477851-90-4](/img/structure/B2615413.png)
(E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is an organic compound with a systematic name of (2- [2- (4-chlorophenyl)-2-phenylacetyl]indan-1,3-dione . It consists of an acetyl group, connected on one side to an indanedione ring. Two phenyl groups are attached to the other side, one of which contains a chloride .
Synthesis Analysis
The preparation method involves dissolving 3,4 '-dichlorodiphenyl ether in a solvent such as dichloroethane. Further, anhydrous aluminum trichloride is added, and then a dichloroethane solution of acetyl chloride is added dropwise. The mixture is stirred with dropwise .Molecular Structure Analysis
The structure of this compound consists of an acetyl group, connected on one side to an indanedione ring. Two phenyl groups are attached to the other side, one of which contains a chloride .Chemical Reactions Analysis
The compound is an intermediate of the fungicide difenoconazole .Physical And Chemical Properties Analysis
The compound has a chemical formula of C23H15ClO3 and a molar mass of 374.82 g·mol −1 .Scientific Research Applications
Nonlinear Optical Properties
Research has shown that derivatives similar to the specified compound exhibit significant nonlinear optical (NLO) properties, which are crucial for the development of optical limiters, laser devices, and materials for photonics. For example, a study on chalcone derivative compounds highlighted their potential as candidates for optical device applications due to their ability to switch from saturable absorption (SA) to reverse saturable absorption (RSA) with varying excitation intensities (Rahulan et al., 2014). Another study on pyrene derivatives, which share structural similarities with the compound , revealed their underestimated optical nonlinearity and potential as broadband nonlinear refractive materials (Wu et al., 2017).
Molecular Structure and Synthesis
The molecular structure and synthesis processes of compounds like "(E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one" have been extensively studied, revealing detailed geometrical parameters and potential for various chemical applications. For instance, the synthesis of closely related compounds using solvent-free methods has been documented, providing insights into their structural characteristics (Lei & Bai, 2009). These studies contribute to understanding the fundamental aspects of such compounds and their potential utility in further chemical synthesis and applications.
Antimicrobial and Antioxidant Activities
Compounds with structural similarities to "(E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one" have been evaluated for their antimicrobial and antioxidant activities. Research into novel dimethyl triazene incorporated phenylamino pyrimidine derivatives, which were synthesized from related chalcone derivatives, demonstrated in vitro antimicrobial activity against various bacterial and fungal strains (Jadvani & Naliapara, 2021). Additionally, the antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones, similar in structure to the compound , was assessed, showing promising results in free radical scavenging ability (Sulpizio et al., 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO2/c1-20(2)10-9-17(21)15-8-7-14(11-16(15)19)22-13-5-3-12(18)4-6-13/h3-11H,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQRMNQLFNXBMY-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=C(C=C(C=C1)OC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=C(C=C(C=C1)OC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,3-dimethoxyphenyl)methanone](/img/structure/B2615332.png)
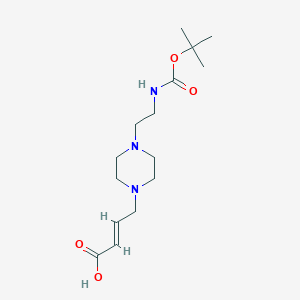
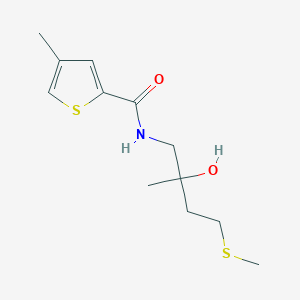
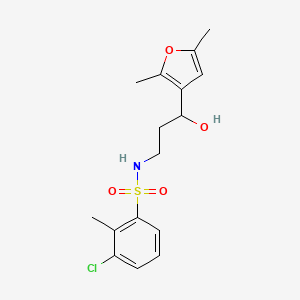
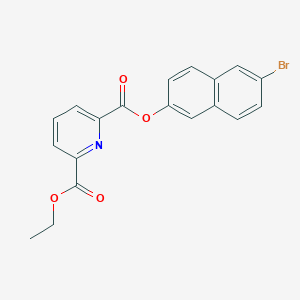
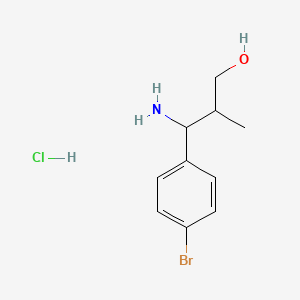
![N-(2,3-dihydro-1H-inden-5-yl)-2-[2-(4-fluorophenyl)-3-(hydroxymethyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2615342.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2615343.png)
![N-Spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-ylprop-2-enamide](/img/structure/B2615344.png)

![1-(7-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone](/img/structure/B2615347.png)
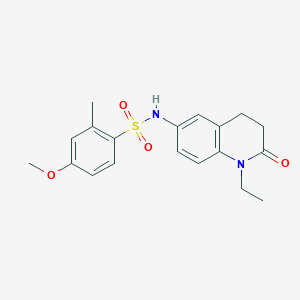
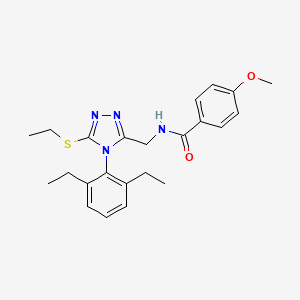
![2-cyclohexyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2615352.png)